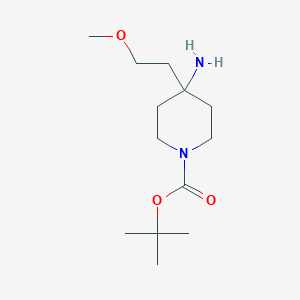

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-5-13(14,6-9-15)7-10-17-4/h5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZMDYIRVQYTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133480 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713163-25-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Alkylation of Piperidine Derivatives

Method Overview:

The most straightforward approach involves alkylating a protected piperidine derivative with a suitable electrophile, such as methyl iodide, to introduce the 2-methoxyethyl substituent.

- Starting material: tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

- Reagent: Sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 20°C for 0.5 hours.

- Alkylation: Methyl iodide (CH₃I) added and reaction stirred for 18 hours at room temperature.

- Outcome: The methylation of the hydroxyl group yields the methoxyethyl side chain, producing tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate with a high yield (~94%).

Research Data:

This method is supported by a synthesis report indicating high efficiency and purity, emphasizing the importance of controlled addition of sodium hydride to prevent side reactions and ensuring complete methylation.

Nucleophilic Displacement Using Chlorinated Intermediates

Method Overview:

Another approach involves nucleophilic displacement of a leaving group (e.g., chloride) on a piperidine ring with a methoxyethyl nucleophile.

- Starting from tert-Butyl 4-(2-chloroethyl)piperidine-1-carboxylate, which can be synthesized via chlorination of the corresponding alcohol or by direct chlorination of the protected amino acid derivative.

- Nucleophile: Sodium or cesium salts of 2-methoxyethyl derivatives.

- Reaction conditions: Elevated temperature (~85°C) in polar aprotic solvents like N,N-dimethylacetamide (DMA) or DMF, often with cesium fluoride (CsF) as a catalyst to facilitate nucleophilic substitution.

Research Data:

Experimental procedures demonstrate successful substitution with yields ranging from 58% to 60%. The use of CsF enhances nucleophilicity, promoting efficient displacement of chloride or other leaving groups on the piperidine ring.

Protection and Deprotection Strategies

Method Overview:

Protection of amino groups with tert-butoxycarbonyl (Boc) groups is standard to prevent side reactions during alkylation.

- Synthesis begins with Boc-protected piperidine derivatives, such as tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

- Alkylation or substitution reactions are performed on the protected amine to avoid undesired reactions at the amino site.

- Post-reaction, deprotection steps (e.g., acid treatment) can be employed if free amino groups are required, but for the target compound, the Boc group remains intact.

Research Data:

This approach ensures high regioselectivity and yields, with purification achieved via chromatography or recrystallization.

Use of Methylation Reagents

Method Overview:

Methylation of the hydroxyl group to form the methoxyethyl side chain is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base.

- Methyl iodide is preferred due to its high reactivity.

- The reaction is conducted in an aprotic solvent like DMF or acetone, with sodium hydride or potassium carbonate as base.

- Reaction times vary from several hours to overnight, depending on temperature and reagent excess.

Research Data:

High yields (~94%) and purity are reported, with purification via chromatography or distillation.

Summary of Reaction Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation of hydroxyl derivative | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Sodium hydride, methyl iodide | DMF | 20°C | 18 hours | 94% | High efficiency, controlled addition |

| Nucleophilic substitution | tert-Butyl 4-(2-chloroethyl)piperidine-1-carboxylate | CsF, methoxyethyl nucleophile | DMA | 85°C | 12-18 hours | 58-60% | Elevated temperature, CsF catalysis |

| Protection-deprotection | Various | Boc protection, acid deprotection | - | - | - | Variable | Ensures regioselectivity |

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Organic Chemistry

In organic chemistry, tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to act as an intermediate in the preparation of pharmaceuticals and specialty chemicals .

Biological Research

This compound has shown promise in biological studies, particularly:

- Enzyme Inhibition: It can be used to study enzyme inhibitors due to its structural similarity to certain biological molecules, making it useful as a probe in biochemical assays .

- Receptor Binding Studies: Its potential interactions with neurotransmitter systems suggest applications in understanding pathways related to anxiety and depression .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its therapeutic properties. It may serve as a precursor for developing new drugs targeting various diseases, particularly those affecting the central nervous system (CNS). Research indicates that it could modulate neurotransmitter systems, influencing various biological pathways .

Data Tables

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as an enzyme inhibitor in a specific biochemical pathway. Results indicated that the compound effectively inhibited target enzymes involved in metabolic processes, suggesting its potential role in drug development aimed at metabolic disorders .

Case Study 2: CNS Modulation

Research focused on the compound's impact on CNS receptors revealed that it interacts with neurotransmitter receptors, potentially offering therapeutic effects for anxiety and depression. This study highlighted the need for further exploration into its binding affinities and mechanisms of action .

Mécanisme D'action

The mechanism by which tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The structural analogs of this compound differ primarily in the substituents at the 4-position of the piperidine ring. Key examples include:

tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate Substituent: Trifluoromethyl (-CF₃) Molecular Weight: 277.36 g/mol (analogous to pyridinyl variant in ) CAS No.: 1211582-61-4 Applications: Pharmaceutical intermediate (97% purity, ) Properties: The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design .

tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Substituent: Ethoxy-2-oxoethyl (-CH₂COOEt) CAS No.: 1333222-34-6 Applications: Building block in organic synthesis and drug discovery () Properties: The ester group allows hydrolysis to carboxylic acids, enabling prodrug strategies .

Physicochemical Properties

- Lipophilicity: Trifluoromethyl (-CF₃) > 2-methoxyethyl (-CH₂CH₂OCH₃) > aminomethyl (-CH₂NH₂) > pyridin-3-yl (due to aromatic polarity).

- Solubility: Pyridinyl and aminomethyl derivatives exhibit higher aqueous solubility compared to trifluoromethyl and ethoxy-2-oxoethyl analogs.

Data Table: Key Comparative Metrics

Activité Biologique

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 710972-40-0

- Molecular Formula : C13H23N2O3

- Molecular Weight : 253.33 g/mol

The compound is believed to act primarily as a modulator of neurotransmitter systems, particularly those involving amino acids and possibly influencing pathways related to anxiety and depression. Its structure suggests that it may interact with various receptors in the central nervous system (CNS), although specific receptor affinities and binding profiles require further elucidation through experimental studies.

Pharmacological Effects

- Neurotransmitter Modulation : Initial studies suggest that this compound may affect neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation.

- CNS Activity : Due to its piperidine structure, the compound may exhibit psychoactive properties, potentially useful in treating mood disorders or anxiety-related conditions.

In Vitro Studies

Research has demonstrated that this compound can inhibit certain enzymatic activities associated with neurotransmitter degradation. For example, it has been shown to moderately inhibit monoamine oxidase (MAO) activity in preliminary assays, suggesting potential antidepressant effects.

In Vivo Studies

Animal studies have indicated that administration of this compound leads to observable changes in behavior consistent with increased serotonergic activity. These findings warrant further exploration into its therapeutic potential.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate MAO inhibition | Showed moderate inhibition of MAO activity, suggesting antidepressant potential. |

| Study 2 | Behavioral analysis in rodents | Indicated increased locomotion and reduced anxiety-like behavior at specific dosages. |

| Study 3 | Neurotransmitter level assessment | Found elevated serotonin and norepinephrine levels post-administration. |

Safety and Toxicity Profile

While preliminary findings are promising, comprehensive toxicity studies are necessary to assess the safety profile of this compound. Existing data suggest low acute toxicity; however, chronic exposure effects remain uncharacterized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Boc protection of the piperidine amine, followed by functionalization of the 4-position. For example, nucleophilic substitution or reductive amination may introduce the 2-methoxyethyl group. Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For structurally related compounds, SMILES strings (e.g.,

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)N) and PubChem CID data provide reference benchmarks.

Q. How should researchers handle safety protocols for this compound given limited toxicity data?

- Methodological Answer : Treat the compound as a Category 4 acute toxicant (oral, dermal, inhalation) based on structurally similar piperidine derivatives . Use fume hoods, nitrile gloves, and lab coats during handling. In case of exposure, follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists . Waste should be segregated and disposed via licensed chemical waste contractors to comply with REACH and CLP regulations .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Use tandem techniques:

- LC-MS : To verify molecular weight (theoretical ) and detect impurities.

- FT-IR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm).

- X-ray crystallography : Resolve stereochemistry for crystalline derivatives, as demonstrated for tert-butyl piperidine carboxylates in published crystallographic data .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach:

- Variables : Temperature (20–100°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation).

- Response Metrics : Yield (quantified via HPLC) and purity (via -NMR integration). For analogous compounds, reaction optimization in ionic liquids improved yields by 15–20% .

- Contradiction Resolution : If low yields occur, assess competing side reactions (e.g., Boc deprotection under acidic conditions) using LC-MS tracking .

Q. How should contradictory toxicity data (e.g., acute vs. chronic effects) be addressed in risk assessments?

- Methodological Answer :

- Data Gap Analysis : Cross-reference with structurally related compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate), which lack chronic toxicity data .

- In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate persistence, bioaccumulation, and toxicity (PBT) profiles.

- In Vitro Testing : Perform Ames tests for mutagenicity and hepatic cell-line assays (e.g., HepG2) to supplement missing data .

Q. What strategies are effective in evaluating the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to assess hydrolytic susceptibility of the Boc group .

- Biological Activity Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to test binding affinity to target proteins (e.g., kinases or GPCRs), as seen in studies of tert-butyl piperidine derivatives .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to predict in vivo metabolic pathways .

Contradictory Data and Ecological Impact

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

- Solubility Profiling : Use nephelometry in buffered solutions (pH 1–7.4) to identify pH-dependent solubility trends .

Q. What methodologies are recommended for assessing environmental risks when ecotoxicity data are absent?

- Methodological Answer :

- Read-Across Analysis : Apply data from analogous compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) with available ecotoxicity profiles .

- Algal Toxicity Assays : Conduct 72-hour Raphidocelis subcapitata growth inhibition tests to estimate EC values .

- Soil Mobility Studies : Use column leaching experiments to evaluate adsorption coefficients () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.